![molecular formula C16H14N2O4 B2812736 2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 956796-07-9](/img/structure/B2812736.png)
2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid
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Overview
Description
“2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid” is a chemical compound with the CAS Number: 16206-42-1 . It has a molecular weight of 242.27 and its IUPAC name is 2-methyl-4-(2-naphthyl)-4-oxobutanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14O3/c1-10(15(17)18)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10H,8H2,1H3,(H,17,18) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Anticancer Research
One significant application of compounds related to 2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid is in the field of anticancer research. Salahuddin et al. (2014) synthesized derivatives using naphthalene-1-acetic acid and naphthalene-2-acetoxyacetic acid, which were evaluated for their anticancer activity. One derivative, specifically, demonstrated substantial activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Parkinson's Research
Gomathy et al. (2012) synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives and evaluated their anti-Parkinson's activity. Some of these compounds exhibited significant free radical scavenging activity, and one derivative showed pronounced anti-Parkinson's activity in an in vivo rat model (Gomathy et al., 2012).
Chemical Properties and Molecular Structure
Gültekin et al. (2020) conducted a combined experimental and theoretical study on a related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. They examined its chemical properties and molecular structure, providing insights into its electrophilic and nucleophilic nature (Gültekin et al., 2020).
Antioxidant and Antibacterial Activities
Soumya and Rajitha (2015) synthesized 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives and evaluated them for antioxidant and antibacterial activities. Some derivatives exhibited promising results in these respects (Soumya & Rajitha, 2015).
Synthesis and Chemical Analysis
Shestakov et al. (2007) synthesized derivatives of 2-iminoimidazolidin-4-one, including compounds similar to 2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid, providing valuable information on their chemical synthesis and properties (Shestakov et al., 2007).
Luminescent Properties in Coordination Networks
Yan et al. (2015) explored the luminescent properties of coordination networks based on naphthalene-2,6-dicarboxylic acid and bis(imidazole) linkers, which may include related compounds. This research has potential implications in materials science and photonics (Yan et al., 2015).
Antihyperglycemic Activity
Imran et al. (2009) studied the antihyperglycemic activity of 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives, providing insights into potential therapeutic applications for diabetes (Imran et al., 2009).
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
Based on its molecular weight (29829 g/mol ), it is likely to have good oral bioavailability. The compound is a solid at room temperature , which suggests it could be formulated into tablets or capsules for oral administration.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s solubility, stability, and interaction with its targets. For instance, this compound is a solid at room temperature , which could affect its solubility and therefore its bioavailability.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-16(14(21)18(9-13(19)20)15(22)17-16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPODLMYRGWHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49675687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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